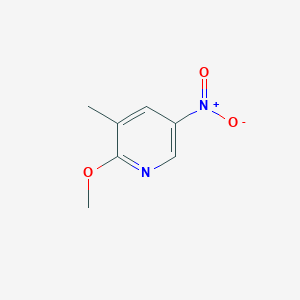

2-Methoxy-3-methyl-5-nitropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-3-methyl-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-5-3-6(9(10)11)4-8-7(5)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEDKXDCXKNQWEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70654559 | |

| Record name | 2-Methoxy-3-methyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89694-10-0 | |

| Record name | 2-Methoxy-3-methyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Methoxy 3 Methyl 5 Nitropyridine and Analogues

Direct Nitration Approaches to Pyridine (B92270) Systems

Direct nitration of the pyridine ring is a challenging but important transformation in organic synthesis. The electron-deficient nature of the pyridine ring makes it significantly less reactive towards electrophilic aromatic substitution compared to benzene (B151609). pearson.comquora.com The protonation of the nitrogen atom under strongly acidic nitrating conditions further deactivates the ring, making direct nitration difficult. pearson.comresearchgate.net

Nitration with Dinitrogen Pentoxide

One effective method for the nitration of pyridines involves the use of dinitrogen pentoxide (N₂O₅). researchgate.netpsu.edu This reagent can react with pyridine in an organic solvent to form an N-nitropyridinium nitrate (B79036) intermediate. psu.edu Subsequent treatment with aqueous sodium bisulfite or sulfur dioxide leads to the formation of 3-nitropyridine (B142982) derivatives. psu.eduntnu.no The reaction is believed to proceed through the formation of transient dihydropyridine (B1217469) sulfonic acid species. psu.edu A proposed mechanism involves a epa.govacs.org sigmatropic shift of the nitro group from the nitrogen atom to the C-3 position of the pyridine ring. researchgate.net

The reaction of pyridine with dinitrogen pentoxide in liquid sulfur dioxide has been shown to form a pyridinium-SO₂-DNP complex. epa.gov Upon the addition of water, this complex reacts with nucleophiles to yield a 1,4-dihydropyridine (B1200194) intermediate, which then rearranges to the 3-nitropyridine product. epa.gov

Modified Procedures for Regioselective Nitration

Achieving regioselectivity in the nitration of substituted pyridines is a significant challenge. However, modified procedures have been developed to control the position of nitration. For instance, a method for the meta-nitration of pyridines utilizes a dearomatization-rearomatization strategy, providing a practical route to meta-nitropyridines under mild, catalyst-free conditions. acs.orgacs.org This approach has been successfully applied to the late-stage nitration of pyridine-containing drugs and their precursors. acs.orgacs.org

Another strategy involves the use of trifluoroacetic anhydride (B1165640) with nitric acid. This system has been shown to successfully nitrate various substituted pyridines, yielding the corresponding β-nitro compounds in useful yields. researchgate.net

The table below summarizes different nitration methods for pyridine systems.

| Nitrating Agent/System | Substrate | Key Features | Reference |

| Dinitrogen Pentoxide (N₂O₅) / SO₂ | Pyridine | Forms N-nitropyridinium intermediate; proceeds via dihydropyridine species. | psu.eduepa.gov |

| Dinitrogen Pentoxide (N₂O₅) / NaHSO₃ | Pyridine | Allows for nitration under milder conditions compared to classical methods. | researchgate.netntnu.no |

| Nitric Acid / Trifluoroacetic Anhydride | Substituted Pyridines | Provides good yields of β-nitropyridines. | researchgate.net |

| Dearomatization-Rearomatization | Pyridines | Highly regioselective for the meta-position; mild, catalyst-free conditions. | acs.orgacs.org |

Challenges and Control in Nitration Reactions

The primary challenge in the nitration of pyridines is the inherent low reactivity of the electron-deficient ring system. pearson.comquora.com Under typical strong acid conditions required for nitration, the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion that is even more deactivated towards electrophilic attack. researchgate.net This often necessitates harsh reaction conditions, which can lead to low yields and side reactions. acs.org

Controlling the regioselectivity of nitration is another significant hurdle. The electronic properties of the substituents on the pyridine ring play a crucial role in directing the incoming nitro group. acs.org The development of milder and more selective nitration methods, such as those employing dinitrogen pentoxide or dearomatization strategies, has been a key focus of research to overcome these challenges. ntnu.noacs.orgacs.org

Preparation via Functional Group Interconversions on Pyridine Scaffolds

An alternative and often more controlled approach to synthesizing 2-methoxy-3-methyl-5-nitropyridine and its analogs involves the modification of pre-existing functional groups on the pyridine ring. ub.eduimperial.ac.uk This strategy allows for the introduction of the nitro group and other substituents in a more predictable manner.

Starting Materials and Precursors

A variety of substituted pyridines can serve as starting materials for the synthesis of the target compound. The choice of precursor depends on the desired substitution pattern and the planned synthetic route. imperial.ac.uknih.gov

A common and versatile precursor is 2-chloro-5-nitropyridine (B43025). The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of a methoxy (B1213986) group. This reaction is a key step in the synthesis of various 2-methoxy-5-nitropyridine (B154726) derivatives. nih.gov For instance, the reaction of 2-chloro-5-nitropyridine with sodium methoxide (B1231860) in methanol (B129727) provides a direct route to 2-methoxy-5-nitropyridine. chemicalbook.com This method is also applicable to the synthesis of related structures, such as 2-amino-6-methoxy-3-nitropyridine (B1334430) from 2-amino-6-chloro-3-nitropyridine. google.com

The following table outlines the synthesis of methoxypyridine derivatives from their corresponding chloropyridine precursors.

| Starting Material | Reagent | Product | Reference |

| 2-Chloro-5-nitropyridine | Sodium Methoxide/Methanol | 2-Methoxy-5-nitropyridine | chemicalbook.com |

| 2-Amino-6-chloro-3-nitropyridine | Sodium Methoxide/Methanol | 2-Amino-6-methoxy-3-nitropyridine | google.com |

| 5-Bromo-2-chloro-3-nitropyridine (B118568) | Sodium Methoxide/Methanol | 5-Bromo-2-methoxy-3-nitropyridine | chemicalbook.com |

| 2,6-Dichloro-3-nitropyridine (B41883) | Ammonolysis then Sodium Methoxide | 2-Amino-6-methoxy-3-nitropyridine | google.com |

This functional group interconversion strategy offers a reliable and high-yielding pathway to access a range of substituted nitropyridines that are valuable intermediates in medicinal and materials chemistry. nih.gov

From 2-Hydroxy-5-nitropyridine (B147068) (Nitropyridone)

The synthesis of this compound can be conceptualized from 2-hydroxy-5-nitropyridine, also known as 5-nitro-2-pyridone. While a direct one-step conversion is not commonly documented, a multi-step pathway involving initial methylation and subsequent conversion of the hydroxyl group is a plausible strategy.

A related synthesis starts from 2-amino-5-methylpyridine (B29535), which is first converted to 2-hydroxy-5-methyl-3-nitropyridine (B188116). prepchem.com This is achieved by dissolving 2-amino-5-methylpyridine in concentrated sulfuric acid and then adding a mixture of concentrated nitric and sulfuric acids. prepchem.com The reaction mixture is heated, and after cooling and pH adjustment, the product is precipitated. prepchem.com

From the resulting 2-hydroxy-5-methyl-3-nitropyridine, the hydroxyl group can be converted into a better leaving group, such as a halogen. For instance, treatment with phosphorus oxybromide (POBr₃) in DMF can transform the hydroxyl group into a bromine atom, yielding 2-bromo-5-methyl-3-nitropyridine. chemicalbook.com This intermediate can then undergo nucleophilic substitution with sodium methoxide to introduce the methoxy group, a reaction discussed in more detail in section 2.2.2.1.

Another approach involves a one-pot synthesis to produce 2-hydroxy-5-nitropyridine from 2-aminopyridine (B139424) through nitration followed by a diazotization reaction. google.com This method offers an efficient route to the key nitropyridone intermediate. google.com

From 5-Nitropyridine-2-sulfonic Acid

The synthesis of 2-substituted-5-nitropyridines can also be achieved starting from 5-nitropyridine-2-sulfonic acid. researchgate.netresearchgate.net This intermediate is typically prepared from 3-nitropyridine in a two-step process. researchgate.netresearchgate.net The sulfonic acid group at the 2-position is a good leaving group and can be displaced by various nucleophiles.

The reaction of 5-nitropyridine-2-sulfonic acid with a methoxide source would lead to the formation of 2-methoxy-5-nitropyridine. The introduction of the methyl group at the 3-position would require a separate synthetic step, potentially prior to or after the introduction of the methoxy group. The reactivity of the pyridine ring is significantly influenced by the presence of the nitro group, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at positions ortho and para to the nitro group. ontosight.aiwikipedia.org

Methoxy Group Introduction

The introduction of a methoxy group onto the pyridine ring is a crucial step in the synthesis of the target compound. This can be accomplished through several methods, primarily involving the substitution of a suitable leaving group.

Nucleophilic Substitution of Halogen or Sulfonate with Methoxide

A prevalent and effective method for introducing a methoxy group is the nucleophilic aromatic substitution (SNAr) of a halogen or a sulfonate group by a methoxide anion. chemicalbook.comnih.gov The electron-withdrawing nitro group on the pyridine ring facilitates this reaction by stabilizing the negatively charged intermediate (a Meisenheimer complex). libretexts.org

A specific example is the synthesis of 5-bromo-2-methoxy-3-nitropyridine, where 5-bromo-2-chloro-3-nitropyridine is treated with sodium methoxide in methanol. chemicalbook.com The reaction proceeds by the dropwise addition of sodium methoxide solution to the starting material at 0°C, followed by stirring at room temperature. chemicalbook.com This results in the selective displacement of the chloro group by the methoxide ion in high yield. chemicalbook.com Similarly, the chlorine atom in 2-chloro-5-nitropyridine can be substituted by various nucleophiles, including alcohols, to form the corresponding ethers. nih.gov

| Starting Material | Reagent | Product | Yield | Reference |

| 5-bromo-2-chloro-3-nitropyridine | Sodium methoxide in methanol | 5-bromo-2-methoxy-3-nitropyridine | 98% | chemicalbook.com |

| 2-chloro-5-methyl-3-nitropyridine | Secondary amines | 2-(dialkylamino)-5-methyl-3-nitropyridine-x-carboxylic acid | Moderate | nih.gov |

| 2,6-dichloro-3-nitropyridine | Aryl boronic acids (Suzuki coupling), then aminoethylamine | 2-aryl-6-(2-aminoethylamino)-3-nitropyridine | - | nih.gov |

| 2-chloro-3-nitropyridine | Piperazine | N-(2-(3-nitropyridin-2-yl)piperazin-1-yl)acetamide derivatives | - | nih.gov |

Transesterification Approaches

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. While not a primary method for the direct synthesis of this compound, it is a relevant consideration in reactions involving ester functionalities and alkoxide nucleophiles. In some instances, it has been noted that transesterification does not occur when a substrate containing an ester group is treated with a methoxide nucleophile under specific copper-catalyzed reaction conditions. acs.org This suggests that under certain conditions, nucleophilic attack at other sites is preferred over transesterification. However, in the context of pyridine synthesis, direct methoxylation via nucleophilic substitution of a leaving group is generally more efficient and common than a transesterification approach.

Methyl Group Introduction

The introduction of a methyl group onto a pyridine ring can be challenging due to the electron-deficient nature of the ring. wikipedia.org Often, synthetic strategies commence with a starting material that already contains the methyl group, such as 2-amino-5-methylpyridine. prepchem.comnih.gov

However, there are general methods for the alkylation of pyridine rings. One such method is the Vicarious Nucleophilic Substitution (VNS), which allows for the C-H alkylation of electrophilic nitroarenes, including nitropyridines. nih.gov This process involves the reaction of a nitropyridine with a carbanion that has a leaving group on the carbanionic carbon. nih.gov

Another approach involves organometallic reagents. For example, halogenated pyridines can undergo metal-halogen exchange with reagents like butyllithium (B86547) to form lithiated pyridine derivatives. gcwgandhinagar.com These can then react with electrophiles such as methyl iodide to introduce a methyl group. gcwgandhinagar.com

Nitro Group Introduction and Manipulation

The nitro group plays a pivotal role in the synthesis and reactivity of the target molecule. ontosight.ai It is a strong electron-withdrawing group that activates the pyridine ring for nucleophilic substitution. nih.gov

Direct nitration of the pyridine ring is often difficult due to the deactivation of the ring by the nitrogen atom, which can also be protonated or complexed with the nitrating agent. wikipedia.org However, nitration can be achieved under specific conditions. For instance, 3-nitropyridine can be obtained from pyridine by reaction with dinitrogen pentoxide (N₂O₅) followed by treatment with sulfur dioxide or sodium bisulfite. researchgate.netresearchgate.net

A more common strategy is to nitrate a substituted pyridine or a pyridine derivative. For example, 2-methoxypyridine (B126380) can be nitrated to give 2-methoxy-5-nitropyridine. ontosight.ai Pyridones are also readily nitrated. 1-Methyl-2-pyridone can be nitrated with fuming nitric acid in sulfuric acid to yield 1-methyl-3,5-dinitro-2-pyridone. nih.gov The synthesis of 2-hydroxy-5-methyl-3-nitropyridine from 2-amino-5-methylpyridine also involves a nitration step using a mixture of nitric and sulfuric acids. prepchem.com

The nitro group itself can be a precursor to other functional groups. It can be reduced to an amino group, which can then be further modified, for example, by acylation. nih.gov This manipulation of the nitro group is a common strategy in the synthesis of various bioactive molecules. nih.gov

| Starting Material | Nitrating Agent/Method | Product | Reference |

| Pyridine | N₂O₅, then SO₂/HSO₃⁻ | 3-Nitropyridine | researchgate.netresearchgate.net |

| 2-methoxypyridine | Nitric acid | 2-Methoxy-5-nitropyridine | ontosight.ai |

| 1-methyl-2-pyridone | Fuming HNO₃/H₂SO₄ | 1-methyl-3,5-dinitro-2-pyridone | nih.gov |

| 2-amino-5-methylpyridine | HNO₃/H₂SO₄ | 2-hydroxy-5-methyl-3-nitropyridine | prepchem.com |

Advanced Synthetic Techniques

Modern organic synthesis has seen the advent of powerful techniques that enable the construction of complex molecular architectures with high precision and efficiency. These methods are particularly valuable for the synthesis of highly functionalized pyridine rings.

Three-Component Ring Transformation (TCRT)

Three-component ring transformation (TCRT) has emerged as a potent "scrap and build" strategy for synthesizing substituted pyridines that are otherwise difficult to access. nih.gov This method typically involves the reaction of a suitable substrate with a ketone and a nitrogen source, leading to a new ring system. nih.govencyclopedia.pub

A key substrate for this transformation is 1-methyl-3,5-dinitro-2-pyridone, which is readily prepared from pyridine in a three-step sequence. nih.gov This pyridone is highly susceptible to nucleophilic attack due to its electron-deficient nature and the presence of a good leaving group. nih.gov When reacted with a ketone and ammonia (B1221849), it undergoes a ring transformation to yield nitropyridines. nih.gov The reaction conditions can be tuned; for instance, using a large excess of ammonia at elevated temperatures in an autoclave allows for the synthesis of 2-aryl-5-nitropyridines from aromatic ketones. encyclopedia.pub

This methodology provides a significant advantage over traditional cross-coupling reactions as it avoids the use of expensive and toxic transition metals and the often multi-step preparation of starting materials like 2-halo-5-nitropyridines. encyclopedia.pub

Table 1: Examples of Three-Component Ring Transformation Reactions

| Substrate | Reagent 1 (Ketone) | Reagent 2 (Nitrogen Source) | Product | Yield (%) |

| 1-methyl-3,5-dinitro-2-pyridone | Acetophenone | Ammonia | 3-nitro-6-phenylpyridine encyclopedia.pub | 81 |

| 1-methyl-3,5-dinitro-2-pyridone | Cyclohexanone (B45756) | Ammonia | [b]-fused 5-nitropyridine nih.gov | - |

Note: Specific yield for the cyclohexanone reaction was not provided in the source.

Vicarious Nucleophilic Substitution of Hydrogen (VNS)

The Vicarious Nucleophilic Substitution of Hydrogen (VNS) is a powerful tool for the direct C-H functionalization of electron-deficient aromatic compounds, including nitropyridines. nih.govorganic-chemistry.org This reaction involves the nucleophilic substitution of a hydrogen atom, typically positioned ortho or para to a nitro group. kuleuven.be

The mechanism proceeds through the addition of a carbanion, which contains a leaving group at the carbanionic center, to the nitroaromatic ring. organic-chemistry.org This is followed by a base-induced β-elimination of the leaving group, leading to the substituted product. nih.govacs.org A key feature of VNS is that it allows for the formation of a new carbon-carbon bond without the pre-functionalization of the aromatic ring, such as halogenation, which is often required for traditional cross-coupling reactions. kuleuven.be

Electrophilic nitropyridines react with sulfonyl-stabilized carbanions to produce C-H alkylation products. nih.gov The reaction is highly selective for monosubstitution because the resulting nitrobenzylic carbanion products are generally unreactive towards further nucleophilic addition. kuleuven.be The reaction is applicable to 2-, 3-, and 4-nitropyridines. kuleuven.be

Table 2: VNS Alkylation of Nitropyridines

| Nitropyridine Substrate | Carbanion Precursor | Product Type |

| Electrophilic Nitropyridines | Sulfonyl-stabilized carbanions | C-H alkylated nitropyridines nih.gov |

| Nitrobenzene | Chloromethyl phenyl sulfone | o- and p-nitrobenzyl phenyl sulfone organic-chemistry.org |

| 5-, 6-, and 8-nitroquinolines | Chloromethyl phenyl sulfone | ortho-substituted nitroquinolines kuleuven.be |

Cross-Coupling Reactions (e.g., Suzuki, Heck, Stille) in Pyridine Synthesis

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies for the formation of carbon-carbon bonds in organic synthesis. nih.gov The Suzuki, Heck, and Stille reactions are particularly versatile for modifying pyridine scaffolds. researchgate.net

The Suzuki-Miyaura coupling reaction is a widely used method for synthesizing biaryl compounds by reacting an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. nih.gov This reaction is known for its tolerance of a wide range of functional groups and generally provides good yields. nih.gov It has been successfully applied to the synthesis of novel pyridine derivatives from bromo-pyridines. nih.gov However, challenges can arise with 2-substituted pyridines due to the difficulty in preparing and the poor stability of pyridine-2-boronates. rsc.org To overcome this, pyridine-2-sulfinates have been developed as effective coupling partners. rsc.org

The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene, catalyzed by a palladium complex. researchgate.net It is a powerful method for the preparation of substituted olefins. researchgate.net

The Stille reaction facilitates C-C bond formation between an organotin compound and an organic halide or pseudohalide. organic-chemistry.org A significant drawback of this method is the toxicity of the organotin reagents. organic-chemistry.org

These cross-coupling reactions have been adapted for solid-phase synthesis, enabling the generation of libraries of small organic molecules for drug discovery. researchgate.net

Table 3: Overview of Cross-Coupling Reactions in Pyridine Synthesis

| Reaction | Nucleophile | Electrophile | Key Features |

| Suzuki-Miyaura | Organoboron compound (e.g., boronic acid) | Organohalide or triflate | Tolerates many functional groups, mild reaction conditions. nih.gov |

| Heck | Alkene | Organohalide or triflate | Forms substituted alkenes. researchgate.net |

| Stille | Organostannane | Organohalide or triflate | Versatile but uses toxic tin compounds. organic-chemistry.org |

Ring-Closing Metathesis (RCM) in Pyridone and Pyridine Formation

Ring-Closing Metathesis (RCM) has become a vital reaction for the synthesis of unsaturated cyclic compounds, including nitrogen and oxygen heterocycles. wikipedia.orgorganic-chemistry.org This intramolecular reaction utilizes transition metal catalysts, most notably those based on ruthenium, to form a cycloalkene from a diene with the concurrent release of a small volatile molecule like ethylene. wikipedia.org

RCM is particularly effective for synthesizing 5- to 7-membered rings, but has been used to create much larger macrocycles as well. wikipedia.org The reaction proceeds through a metallacyclobutane intermediate. organic-chemistry.org The functional group tolerance of modern RCM catalysts allows for the synthesis of complex molecules containing a variety of functionalities. wikipedia.org

While direct synthesis of aromatic pyridines via RCM is not typical, the method is instrumental in preparing precursors like pyridones and other heterocyclic systems that can be subsequently converted to pyridines. For instance, RCM can be employed to construct the core ring structure, which can then be aromatized in a subsequent step. The reaction has been used in the large-scale synthesis of complex heterocyclic molecules, including clinical-stage kinase inhibitors. nih.gov

Computational Chemistry and Theoretical Investigations

Molecular Geometry and Conformation

The three-dimensional arrangement of atoms and the rotational flexibility of the substituent groups in 2-Methoxy-3-methyl-5-nitropyridine are fundamental to its chemical behavior. Computational methods are employed to determine the most stable conformation and to obtain detailed geometric parameters.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, particularly using hybrid functionals like B3LYP, are instrumental. These calculations can be used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles of the molecule in its ground state. The comparison of experimentally determined spectra with DFT-simulated spectra can serve to validate the computed structure and confirm the assignment of functional groups.

Hartree-Fock Methods

The Hartree-Fock (HF) method is another ab initio computational approach that can be applied to study the molecular geometry of this compound. While generally less accurate than DFT in predicting electronic properties due to the lack of electron correlation, HF calculations provide a valuable baseline for understanding the molecule's structure. Comparing HF results with those from DFT and experimental data allows for a comprehensive assessment of the computational models.

Basis Set Selection and Optimization

The accuracy of both DFT and Hartree-Fock calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to represent the electronic wave function. For a molecule like this compound, which contains nitro and methoxy (B1213986) groups, a robust basis set is necessary for accurate predictions. A commonly recommended basis set for such systems is 6-311++G(d,p), which includes diffuse functions (++) to describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules. The selection of an appropriate basis set is a critical step in obtaining reliable computational results for the molecule's geometry and other properties.

Electronic Properties and Quantum Chemical Analysis

The electronic characteristics of this compound, such as the distribution of electrons and the energies of molecular orbitals, are key to understanding its reactivity. Quantum chemical analyses provide quantitative measures of these properties.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. For this compound, DFT calculations can be used to compute the energies of these orbitals and the resulting energy gap, providing insights into its chemical behavior.

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -7.5 |

| LUMO Energy | -2.1 |

| HOMO-LUMO Gap (ΔE) | 5.4 |

Note: The data in this table is illustrative and based on typical values for similar compounds. Actual values would require specific DFT calculations for this molecule.

Electrostatic Potential Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites. The MEP map displays regions of negative potential (typically shown in red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For this compound, the MEP surface would likely show a negative potential around the oxygen atoms of the nitro and methoxy groups and the nitrogen atom of the pyridine (B92270) ring, indicating these as potential sites for electrophilic interaction. Conversely, regions near the hydrogen atoms would exhibit a positive potential. This analysis helps in understanding the molecule's intermolecular interactions and reactivity patterns.

Vibrational Spectra Simulation and Analysis

Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the vibrational properties of molecules. By simulating the infrared and Raman spectra, researchers can assign specific vibrational modes to the observed spectral bands, providing a deeper understanding of the molecular structure. For nitropyridine derivatives, these analyses are often performed using the B3LYP functional with various basis sets. acs.orgnih.gov

Infrared (IR) Spectroscopy

Theoretical calculations of the infrared spectrum of substituted pyridines provide valuable information on the vibrational modes associated with different functional groups. In compounds similar to this compound, DFT calculations have been successfully used to simulate IR spectra that show good agreement with experimental data. researchgate.netniscpr.res.in For instance, in a related molecule, 2-amino-3-methyl-5-nitropyridine, the vibrational frequencies were computed using the B3LYP/cc-pVTZ basis set and subsequently scaled to match the experimental FT-IR spectrum. acs.org

Key vibrational modes for pyridine derivatives include:

C-H stretching vibrations: Typically observed in the 3000-3100 cm⁻¹ region. niscpr.res.in

NO₂ stretching vibrations: The asymmetric and symmetric stretching modes of the nitro group are characteristic and appear at distinct frequencies.

C-O stretching vibrations: Associated with the methoxy group.

Pyridine ring vibrations: A complex series of stretching and bending modes that form the fingerprint region of the spectrum. researchgate.net

The simulated IR spectrum allows for the precise assignment of these and other vibrational modes, which can be challenging to interpret from experimental data alone due to overlapping bands.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. Theoretical simulations of Raman spectra for pyridine derivatives have been effectively carried out using DFT methods. acs.orgnih.gov In studies of related molecules like 2-(α-methylbenzylamino)-5-nitropyridine, DFT calculations have aided in the interpretation of temperature-dependent changes in Raman spectra. nih.gov Similarly, for 2-amino-3-methyl-5-nitropyridine, the FT-Raman spectrum was recorded and analyzed with the support of DFT calculations. acs.orgnih.gov The calculated Raman activities help in assigning the observed bands to specific molecular vibrations.

Potential Energy Distribution (PED)

Potential Energy Distribution (PED) analysis is a crucial component of vibrational studies, offering a quantitative assignment of vibrational modes. PED calculations determine the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a particular normal mode of vibration. This method provides a detailed understanding of the nature of the vibrational bands observed in IR and Raman spectra. For complex molecules like substituted nitropyridines, PED analysis, often performed using programs like GAR2PED, is essential for an unambiguous assignment of the fundamental vibrational modes. acs.org In a computational study of the related 2-amino-3-methyl-5-nitropyridine, PED analysis was used to carry out a complete assignment and correlation of the fundamental modes. acs.orgnih.gov

NMR Chemical Shift Predictions and Validation

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for structure elucidation and validation. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating the NMR shielding tensors and, consequently, the chemical shifts of both protons (¹H) and carbon-13 (¹³C). researchgate.net

¹H NMR

The ¹H NMR spectrum provides information about the electronic environment of the hydrogen atoms in a molecule. Computational prediction of ¹H NMR chemical shifts for substituted pyridines can be achieved with good accuracy using the GIAO method. researchgate.net These calculations are typically performed on the optimized geometry of the molecule. For validation, the calculated chemical shifts are compared with experimentally obtained spectra. The chemical shifts are influenced by the electron-donating or electron-withdrawing nature of the substituents on the pyridine ring.

A study on 2-methoxy-3-(trifluoromethyl)pyridine (B55313) demonstrated the use of the GIAO method to calculate ¹H chemical shifts, which were then compared to experimental data. researchgate.net For this compound, the expected ¹H NMR signals would correspond to the two aromatic protons on the pyridine ring, the protons of the methyl group, and the protons of the methoxy group. The predicted chemical shifts for these protons are presented in the table below, based on typical values for similar structures.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic H (position 4) | 8.0 - 8.5 |

| Aromatic H (position 6) | 8.8 - 9.2 |

| Methoxy (-OCH₃) | 4.0 - 4.2 |

| Methyl (-CH₃) | 2.3 - 2.6 |

Note: These are estimated values and may vary based on the solvent and specific computational method used.

¹³C NMR

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. Similar to ¹H NMR, the GIAO method is employed for the theoretical prediction of ¹³C chemical shifts. researchgate.net The chemical shifts of the carbon atoms in the pyridine ring are particularly sensitive to the nature and position of the substituents. The presence of the electron-withdrawing nitro group and the electron-donating methoxy and methyl groups significantly influences the electronic distribution and thus the ¹³C chemical shifts.

Computational studies on various substituted pyridines have shown that DFT calculations can accurately predict ¹³C NMR chemical shifts. acs.orgresearchgate.net For aromatic compounds containing methoxy groups, it has been noted that the conformation of the methoxy group can have a significant effect on the ¹³C chemical shift of the methoxy carbon. nih.gov The predicted ¹³C NMR chemical shifts for this compound are detailed in the table below.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 (C-OCH₃) | 160 - 165 |

| C3 (C-CH₃) | 125 - 130 |

| C4 | 135 - 140 |

| C5 (C-NO₂) | 140 - 145 |

| C6 | 148 - 152 |

| Methoxy (-OCH₃) | 54 - 58 |

| Methyl (-CH₃) | 15 - 20 |

Note: These are estimated values and may vary based on the solvent and specific computational method used.

Gauge-Invariant-Atomic Orbital (GIAO) Approach

The Gauge-Invariant-Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. nih.govimist.ma This method effectively addresses the gauge-origin problem, providing reliable predictions of NMR parameters. nih.gov The accuracy of GIAO calculations is dependent on the chosen level of theory (e.g., Density Functional Theory - DFT) and the basis set. nih.govnih.gov For nitrogen-containing heterocycles, studies have shown that specific functionals, such as KT3, combined with appropriate basis sets like pcS-3, can yield highly accurate ¹⁵N NMR chemical shift predictions. nih.gov

Despite the utility of the GIAO method, a specific application to calculate the NMR shielding constants for this compound has not been reported in the surveyed literature. However, computational studies on the related compound, 2-amino-3-methyl-5-nitropyridine, have been performed using DFT (B3LYP) with various basis sets to analyze its molecular geometry and vibrational spectra. nih.govsemanticscholar.org These studies provide a framework that could be extended to a GIAO analysis of this compound to predict its ¹H, ¹³C, and ¹⁵N NMR chemical shifts. Such a theoretical investigation would be valuable for the structural elucidation and characterization of this compound.

Reaction Mechanism Studies

The reaction mechanisms of nitropyridine derivatives can be complex, involving various pathways such as nucleophilic aromatic substitution (SNAr) and rearrangements. researchgate.netclockss.org Computational chemistry serves as a powerful tool to elucidate these mechanisms by modeling reaction pathways and identifying transition states and intermediates. mit.edunumberanalytics.com

Sigmatropic Shifts (e.g., Migration of Nitro Group)

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a conjugated π-system. oberlin.edu The migration of a nitro group is a known, albeit less common, type of sigmatropic shift. nih.gov Studies on other molecular systems have detailed such rearrangements. For instance, rhodium-catalyzed reactions of β-nitro styryl azides lead to the formation of 3-nitroindoles via a proposed migration of the nitro group. nih.gov

In the context of nitropyridines, nitro-group migrations have been observed during nucleophilic substitution reactions. For example, the reaction of 3-bromo-4-nitropyridine (B1272033) with amines can yield a product where the nitro group has migrated. clockss.org These rearrangements are often influenced by factors such as the solvent and the nature of the base used. clockss.org

However, the scientific literature lacks specific studies on sigmatropic shifts, particularly the migration of the nitro group, for this compound. Theoretical investigations would be necessary to determine the feasibility and mechanism of such a rearrangement for this specific molecule.

Intermediates and Transition States

The elucidation of reaction mechanisms hinges on the characterization of transient species like intermediates and transition states. numberanalytics.com Computational methods, particularly DFT, are instrumental in modeling the potential energy surfaces of reactions, thereby identifying the structures and energies of these fleeting species. researchgate.netresearchgate.net

For related compounds, such as 2-methoxy-3,5-dinitropyridine, computational studies have investigated the SNAr reaction mechanism with piperidine. These studies identified the transition states and calculated the activation energies, revealing that the electron-withdrawing nitro groups stabilize the transition state and facilitate the nucleophilic attack. researchgate.net Similarly, investigations into the reactions of other substituted pyridines have utilized transition state theory to understand substituent effects on reaction rates. oberlin.edu

A dedicated computational study on the reaction mechanisms of this compound is currently unavailable. Such research would be essential to understand its reactivity, including potential rearrangements and substitution reactions, by mapping out the specific intermediates and transition states involved.

Intermediate in Pharmaceutical Synthesis

As a functionalized pyridine ring, this compound holds potential as an intermediate in the synthesis of more complex molecules. The methoxy, methyl, and nitro groups offer sites for various chemical transformations, making it a potentially useful building block in multi-step synthetic pathways.

In drug design, substituted pyridines are considered "privileged structures" because they can interact with a wide range of biological targets. The nitro group on the pyridine ring is particularly significant as it can be reduced to an amino group, which then allows for a variety of further modifications, such as amide bond formation or the construction of new heterocyclic rings. This positions nitropyridine derivatives as valuable starting points for creating libraries of compounds for drug discovery screening. However, specific examples detailing the conversion of this compound into advanced drug candidates are not readily found in current research literature.

Despite the theoretical potential of this compound as a synthetic intermediate, detailed research findings specifically linking this compound to the synthesis of the following bioactive scaffolds are not available in the reviewed scientific literature.

Synthesis of Specific Bioactive Scaffolds

Urease Inhibitors

Urease, a nickel-containing enzyme, plays a crucial role in the hydrolysis of urea into ammonia (B1221849) and carbon dioxide. Its activity is implicated in several pathological conditions, including infections by Helicobacter pylori, and contributes to the formation of urinary stones. Consequently, the inhibition of urease is a significant therapeutic target. While a wide range of compounds, such as hydroxamic acids, phosphorodiamidates, and various heterocyclic scaffolds, have been investigated as urease inhibitors, there is currently no specific research data available in the public domain that details the urease inhibitory activity of this compound. The exploration of its potential in this area remains an open avenue for future research.

Wnt Inhibitors

The Wnt signaling pathway is a critical regulator of embryonic development, cell proliferation, and tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers, making it a key target for anticancer drug discovery. Various classes of molecules that can modulate this pathway at different levels have been identified. However, there are no published research findings that specifically investigate or demonstrate the activity of this compound as a Wnt inhibitor.

Bacterial RNAP Inhibitors

Bacterial RNA polymerase (RNAP) is a vital enzyme responsible for transcription and is a validated target for antibacterial agents. The rise of antibiotic-resistant bacteria has spurred the search for novel RNAP inhibitors with different mechanisms of action. While several classes of compounds are known to inhibit bacterial RNAP, there is a lack of specific data on the inhibitory effects of this compound against this enzyme.

Stearoyl-CoA Desaturase Inhibitors

Stearoyl-CoA desaturase (SCD) is a key enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids from saturated fatty acids. The inhibition of SCD has shown therapeutic potential in metabolic diseases such as obesity and diabetes, as well as in certain types of cancer. Despite the interest in SCD inhibitors, there is no available research that has evaluated this compound for this specific biological activity.

Ligands in Bioactive Coordination Compounds

Nitropyridine derivatives are recognized for their ability to act as ligands in the formation of coordination compounds with various metal ions. These resulting metal complexes can exhibit a range of biological activities, including antimicrobial and anticancer properties. The nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group in this compound can potentially coordinate with metal centers, leading to the formation of bioactive coordination compounds.

For instance, research on related nitropyridine structures has demonstrated their utility in this context. A review on the synthesis of bioactive molecules from nitropyridines highlights that these compounds can serve as ligands in the formation of metal complexes. nih.gov While direct studies on this compound as a ligand are not extensively documented, the known coordination chemistry of similar molecules suggests its potential in this application. The synthesis of mononuclear Cu(II), Zn(II), and Ni(II) complexes with ligands prepared from 2-amino-5-nitropyridine, a related precursor, underscores the capacity of the nitropyridine scaffold to form bioactive metal complexes. nih.gov

Intermediate in Agrochemical Synthesis

Nitropyridine derivatives are important intermediates in the synthesis of various agrochemicals, including herbicides and insecticides. The functional groups present on the pyridine ring allow for a variety of chemical transformations, enabling the construction of more complex and biologically active molecules.

While specific applications of this compound as an agrochemical intermediate are not detailed in readily available literature, the utility of structurally similar compounds is well-established. For example, 5-Bromo-2-methoxy-3-nitropyridine serves as a key intermediate in the production of pesticides. innospk.com The reactive sites on this molecule, including the bromine, methoxy, and nitro groups, allow for chemical manipulation to create effective agrochemicals. innospk.com Similarly, 2-Chloro-5-methyl-3-nitropyridine, another related compound, is used as a starting material for the synthesis of bioactive molecules. nih.gov Given these precedents, it is plausible that this compound could also function as a valuable intermediate in the development of new agrochemical products.

The Pivotal Role of this compound in Modern Chemistry

An exploration into the applications of this compound reveals its significance as a versatile compound in the realms of organic synthesis, agricultural science, and material science.

This substituted pyridine derivative, characterized by its unique arrangement of methoxy, methyl, and nitro groups on a pyridine ring, serves as a crucial intermediate and building block in the creation of a wide array of complex and functional molecules. Its inherent reactivity and structural features are leveraged by chemists to develop novel compounds with specific biological activities and material properties.

Q & A

Q. What are the optimal conditions for synthesizing 2-Methoxy-3-methyl-5-nitropyridine via nitro reduction?

To synthesize this compound, a common approach involves the reduction of nitro precursors. For example, 2-methoxy-5-nitropyridine derivatives can be reduced using iron powder in a mixture of 50% methanol and acetic acid under reflux. Key steps include:

- Gradual addition of the nitro compound to the refluxing solvent mixture to control exothermic reactions.

- Post-reaction basification with 20% NaOH to precipitate byproducts, followed by vacuum distillation to isolate the product (yield ~70%).

- Monitoring reaction progress via TLC or HPLC to ensure complete reduction and purity .

Q. What safety protocols are essential when handling this compound?

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods to prevent inhalation of dust or vapors.

- Spill Management: Avoid dust generation; use absorbent materials for solid spills. Clean contaminated surfaces with ethanol or isopropanol.

- Decomposition Risks: Thermal degradation may release toxic gases (e.g., NOₓ, CO). Work in well-ventilated areas and avoid high-temperature exposure .

Q. How can researchers monitor the purity of this compound during synthesis?

- Chromatography: Use thin-layer chromatography (TLC) with UV visualization or HPLC with a C18 column (mobile phase: acetonitrile/water).

- Spectroscopy: Confirm purity via ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) and FT-IR (key peaks: nitro stretch ~1520 cm⁻¹, methoxy C-O ~1250 cm⁻¹).

- Melting Point Analysis: Compare observed melting points with literature values to detect impurities .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Functional Selection: Hybrid functionals like B3LYP (combining exact exchange and gradient corrections) provide accurate thermochemical data (e.g., bond dissociation energies, ionization potentials). Basis sets such as 6-311++G(d,p) are recommended for nitro and methoxy groups.

- Property Calculation: Compute HOMO-LUMO gaps to assess reactivity, electrostatic potential maps to identify electrophilic/nucleophilic sites, and vibrational spectra for IR band assignment .

Q. What crystallographic techniques are recommended for resolving the molecular structure of this compound?

- Data Collection: Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å). Ensure crystal stability at low temperatures (e.g., 100 K).

- Refinement: Employ SHELXL for structure solution and refinement. Key parameters: R-factor <5%, displacement parameters validated via ADPs.

- Validation: Cross-check with PLATON for symmetry checks and Mercury for packing diagram visualization .

Q. How should researchers address contradictions in spectroscopic data for derivatives of this compound?

- Multi-Technique Validation: Combine 2D NMR (e.g., HSQC, HMBC) to resolve signal overlap in crowded regions.

- X-ray Crystallography: Resolve ambiguities in regiochemistry (e.g., nitro vs. methoxy positioning) via SCXRD.

- Computational Validation: Compare experimental IR/Raman spectra with DFT-simulated spectra to confirm functional group assignments .

Q. What methodological considerations are critical for assessing thermal decomposition products of this compound?

- Thermogravimetric Analysis (TGA): Conduct under nitrogen/air to identify decomposition steps (e.g., nitro group loss at ~200°C).

- Gas Chromatography-Mass Spectrometry (GC-MS): Trap evolved gases (e.g., NO₂, CO) using Tenax tubes and analyze via thermal desorption-GC-MS.

- Environmental Impact: Model decomposition pathways using software like Gaussian or ORCA to predict ecotoxicological endpoints (e.g., LC50 for aquatic organisms) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.